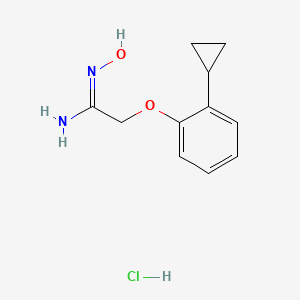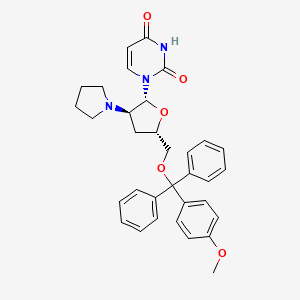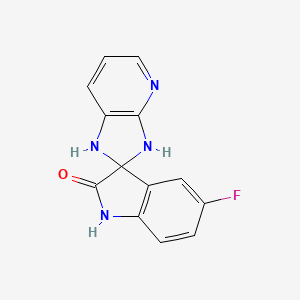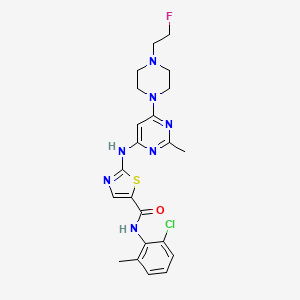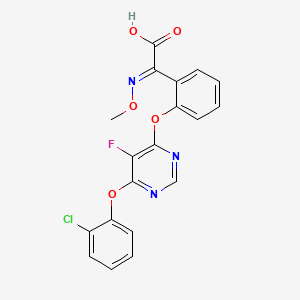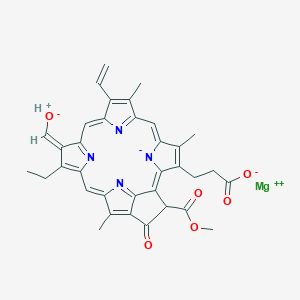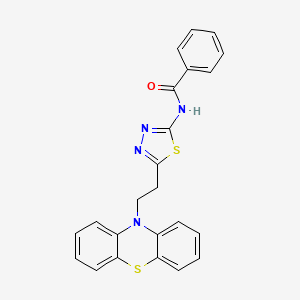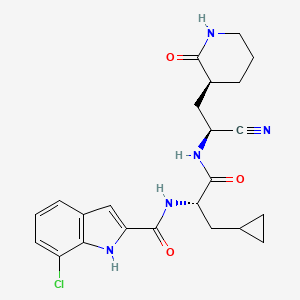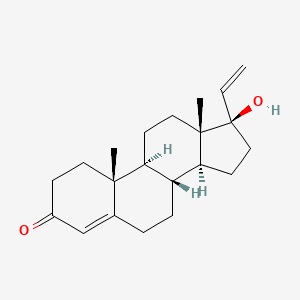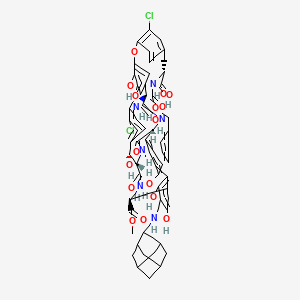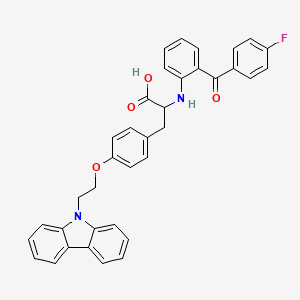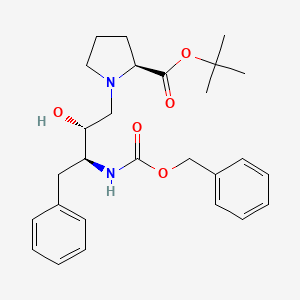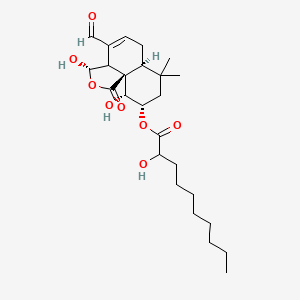
Mniopetal B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Mniopetal B involves a combination of chemical and spectroscopic methods. The compound is closely related to other drimane derivatives, and its synthesis typically starts with a known 2,3-anhydro-D-arabinitol derivative . The reaction conditions often involve specific reagents and catalysts to achieve the desired stereochemistry and functional groups.
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using the Mniopetalum species. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize the yield of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Mniopetal B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications.
Applications De Recherche Scientifique
Mniopetal B has a wide range of scientific research applications. It is primarily used as a reverse transcriptase inhibitor in the study of RNA-directed DNA polymerases. This makes it a valuable tool in virology research, particularly in the study of human immunodeficiency virus (HIV) and other retroviruses .
Furthermore, its unique chemical structure makes it a subject of interest in the field of organic chemistry, where it is used to study reaction mechanisms and develop new synthetic methodologies.
Mécanisme D'action
Mniopetal B exerts its effects by inhibiting the activity of reverse transcriptase enzymes. These enzymes are responsible for the transcription of RNA into DNA, a critical step in the replication of retroviruses. By inhibiting this process, this compound effectively prevents the replication of the virus.
The molecular targets of this compound include the active site of the reverse transcriptase enzyme, where it binds and blocks the enzyme’s activity. This inhibition disrupts the viral replication cycle and reduces the viral load in infected cells.
Comparaison Avec Des Composés Similaires
. These compounds share a similar drimane sesquiterpenoid structure but differ in their functional groups and biological activities.
Compared to other mniopetals, Mniopetal B is unique in its specific inhibitory activity against reverse transcriptase enzymes. While other mniopetals also exhibit biological activities, this compound’s potency and specificity make it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
158760-99-7 |
|---|---|
Formule moléculaire |
C25H38O8 |
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
[(3S,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-9-yl] 2-hydroxydecanoate |
InChI |
InChI=1S/C25H38O8/c1-4-5-6-7-8-9-10-16(27)21(29)32-17-13-24(2,3)18-12-11-15(14-26)19-22(30)33-23(31)25(18,19)20(17)28/h11,14,16-20,22,27-28,30H,4-10,12-13H2,1-3H3/t16?,17-,18-,19?,20-,22-,25+/m0/s1 |
Clé InChI |
TVPQRCOMJLYKTF-LSNLLVJGSA-N |
SMILES isomérique |
CCCCCCCCC(C(=O)O[C@H]1CC([C@@H]2CC=C(C3[C@]2([C@H]1O)C(=O)O[C@@H]3O)C=O)(C)C)O |
SMILES canonique |
CCCCCCCCC(C(=O)OC1CC(C2CC=C(C3C2(C1O)C(=O)OC3O)C=O)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


